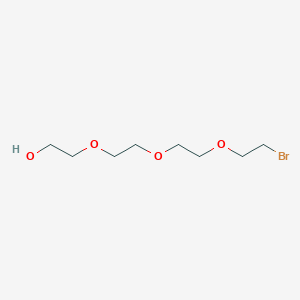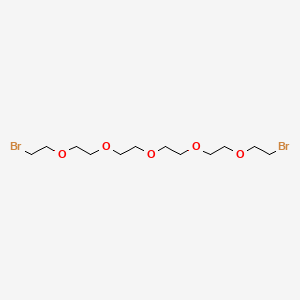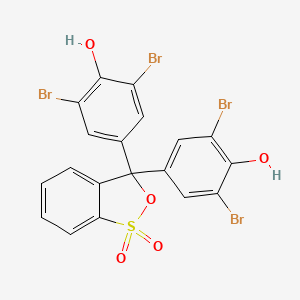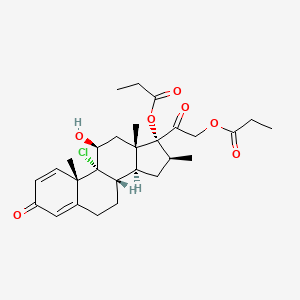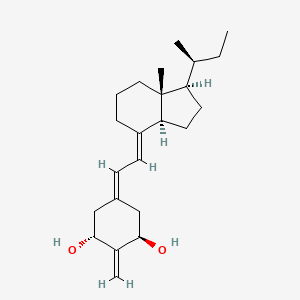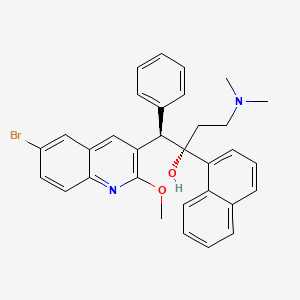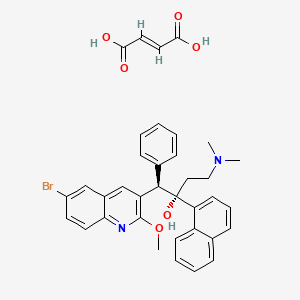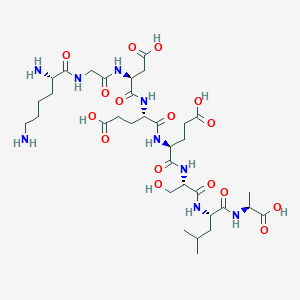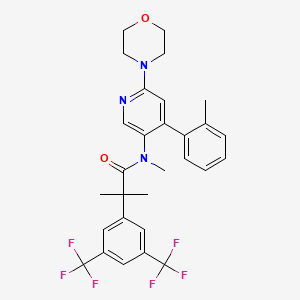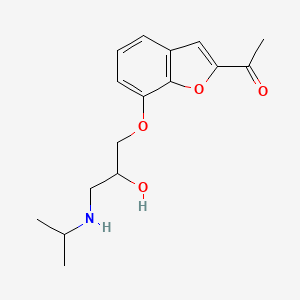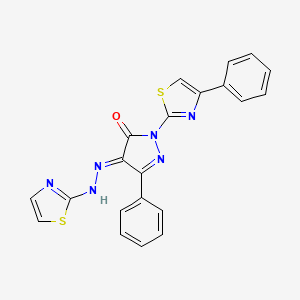
BTSA1
Overview
Description
Scientific Research Applications
BTSA1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the activation of BAX and its role in apoptosis.
Biology: Employed in research to understand the mechanisms of apoptosis and the role of BAX in cell death.
Medicine: Investigated as a potential therapeutic agent for treating cancers, particularly acute myeloid leukemia, by inducing apoptosis in cancer cells.
Industry: Potential applications in the development of new cancer therapies and as a research tool in drug discovery
Mechanism of Action
BTSA1, also known as (4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one, is a potent and selective activator of BAX . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of the environment on its action.
Target of Action
The primary target of this compound is the BCL-2 family protein BAX . BAX is a pro-apoptotic protein that plays a central role in the process of apoptosis . Overexpression of anti-apoptotic BCL-2 proteins can suppress BAX and its activators, contributing to tumor development and resistance to therapy .
Mode of Action
This compound binds with high affinity and specificity to the N-terminal activation site of BAX . This binding induces conformational changes to BAX, transforming inactive cytosolic BAX to its active oligomeric form . This transformation triggers the activation of BAX, leading to mitochondrial membrane permeabilization .
Biochemical Pathways
The activation of BAX by this compound affects the apoptosis pathway . Once activated, BAX molecules home in on and punch lethal holes in mitochondria, the parts of cells that produce energy . This leads to the release of cytochrome c and the activation of the caspase cascade of apoptosis .
Pharmacokinetics
This compound exhibits excellent pharmacokinetics . It is orally bioavailable and has a substantial half-life in plasma . These properties contribute to the bioavailability of this compound and its ability to reach therapeutically effective doses .
Result of Action
This compound-induced BAX activation effectively promotes apoptosis in leukemia cell lines and patient samples while sparing healthy cells . It potently suppresses human acute myeloid leukemia (AML) xenografts and increases host survival without toxicity .
Action Environment
The efficacy of this compound is regulated by the availability of anti-apoptotic BCL-2 proteins to inhibit activated BAX . Therefore, higher levels of cytosolic BAX monomer correlate with higher efficacy of BAX-mediated mitochondrial dysfunction . In addition, this compound shows improved stability compared to this compound in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BTSA1 involves a multi-step process starting with the preparation of the thiazole and pyrazole intermediates. The key steps include:
Formation of Thiazole Intermediate: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Formation of Pyrazole Intermediate: The pyrazole ring is formed by the reaction of hydrazine with a β-diketone.
Coupling Reaction: The thiazole and pyrazole intermediates are then coupled through a condensation reaction to form the final this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
BTSA1 primarily undergoes:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: This compound can undergo substitution reactions where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Comparison with Similar Compounds
Similar Compounds
Venetoclax: A BCL-2 inhibitor that indirectly promotes BAX activation.
Navitoclax: Another BCL-2 family inhibitor with similar apoptotic effects.
ABT-737: A small-molecule inhibitor of BCL-2, BCL-XL, and BCL-W, promoting apoptosis through BAX activation
Uniqueness of BTSA1
This compound is unique in its ability to directly activate BAX, unlike other compounds that act indirectly by inhibiting anti-apoptotic proteins. This direct activation leads to a more potent and selective induction of apoptosis in cancer cells, making this compound a promising candidate for cancer therapy .
Properties
IUPAC Name |
5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6OS2/c28-19-18(24-25-20-22-11-12-29-20)17(15-9-5-2-6-10-15)26-27(19)21-23-16(13-30-21)14-7-3-1-4-8-14/h1-13,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCXGFSYFTJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=NC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


